molecular formula C28H54CdO4 B160200 Cadmium myristate CAS No. 10196-67-5

Cadmium myristate

Cat. No.: B160200
CAS No.: 10196-67-5
M. Wt: 567.1 g/mol
InChI Key: KADXVMUKRHQBGS-UHFFFAOYSA-L
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Description

Cadmium myristate (Cd(C₁₃H₂₇COO)₂) is a cadmium carboxylate compound widely used as a precursor in the synthesis of cadmium selenide (CdSe) and cadmium telluride (CdTe) nanoplatelets (NPLs) and quantum dots (QDs) . Its synthesis typically involves reacting cadmium nitrate or acetate with sodium myristate in methanol, yielding a white precipitate that is washed and dried . Key properties include:

  • Ligand Structure: Myristate ligands (14-carbon chain) form a coordination shell around Cd²⁺. Scattering data indicate a ligand length of ~1.45 nm, shorter than the theoretical 1.7 nm for fully extended chains, suggesting partial interpenetration or bending .
  • Role in Nanocrystal Synthesis: this compound dissolves at ~100°C and serves as a Cd²⁺ source in high-temperature (240°C) reactions. Its long-chain ligands stabilize 2D growth, enabling the formation of monodisperse NPLs when combined with cadmium acetate, which triggers anisotropic growth .

Properties

CAS No.

10196-67-5

Molecular Formula

C28H54CdO4

Molecular Weight

567.1 g/mol

IUPAC Name

cadmium(2+);tetradecanoate

InChI

InChI=1S/2C14H28O2.Cd/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2*2-13H2,1H3,(H,15,16);/q;;+2/p-2

InChI Key

KADXVMUKRHQBGS-UHFFFAOYSA-L

SMILES

CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].[Cd+2]

Canonical SMILES

CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].[Cd+2]

Other CAS No.

10196-67-5

Pictograms

Acute Toxic; Irritant; Health Hazard

Origin of Product

United States

Comparison with Similar Compounds

Cadmium Acetate (Cd(CH₃COO)₂)

  • Ligand Chain Length : Acetate has a 2-carbon chain, significantly shorter than myristate.
  • Role in Synthesis : Acts as a secondary Cd²⁺ source. Addition at 220°C promotes rapid anisotropic growth of NPLs by increasing Cd²⁺ availability, outcompeting QD growth .
  • Decomposition Temperature : Higher than cadmium myristate, enabling controlled ion release at elevated temperatures .
  • Impact on Morphology: Shorter ligands reduce steric hindrance, accelerating ion exchange and favoring 4.5 monolayer (ML) NPLs with narrow size distributions .

Cadmium Nitrate (Cd(NO₃)₂·4H₂O)

  • Role: Primarily a precursor for synthesizing this compound . Not directly used in NPL growth due to nitrate’s oxidizing nature, which can interfere with reducing environments required for chalcogenide synthesis.
  • Reactivity: Reacts with sodium myristate in methanol to form this compound, highlighting its utility in precursor preparation rather than direct nanocrystal synthesis .

Cadmium Propionate (Cd(C₂H₅COO)₂)

  • Ligand Chain Length : 3-carbon chain, intermediate between acetate and myristate.
  • Role in CdTe NPL Synthesis : Produces NPLs with thickness and lateral dimensions influenced by ligand-mediated growth kinetics. Shorter chains increase supersaturation, leading to thicker NPLs compared to myristate .
  • Comparison with Myristate : Myristate’s longer chains enhance colloidal stability and slow Ostwald ripening, resulting in thinner NPLs with uniform lateral sizes .

Comparison with Non-Cadmium Carboxylates

Sodium Myristate (NaC₁₃H₂₇COO)

  • Role: Reactant in this compound synthesis. Unlike cadmium carboxylates, it lacks Cd²⁺ and cannot serve as a metal precursor.
  • Applications: Used in cosmetics as a surfactant, contrasting with this compound’s niche role in nanomaterials .

Potassium Myristate (KC₁₃H₂₇COO)

  • Role: Similar to sodium myristate but with K⁺.

Critical Research Findings

  • Synergistic Effect of Myristate and Acetate : Myristate ligands enable initial 2D nucleation, while acetate addition at 220°C drives lateral growth, achieving 4.5 ML CdSe NPLs with 95% yield .
  • Ligand Chain Length vs. NPL Thickness : Longer myristate ligands reduce lateral fusion and Ostwald ripening, yielding thinner NPLs (1.3 nm) compared to propionate-derived NPLs (1.6–2.1 nm) .
  • Thermal Stability : this compound’s lower decomposition temperature (~100°C) allows early Cd²⁺ release, while acetate’s higher stability enables precise growth control at 220–240°C .

Q & A

Q. What is the role of cadmium myristate in the synthesis of CdSe nanoplatelets (NPLs)?

this compound acts as a stabilizing ligand during nanocrystal growth. It dissolves at ~100°C, enabling the formation of mini-NPLs by reducing isotropic growth in early reaction stages. Its long carbon chain stabilizes the small facets of NPLs, while the addition of cadmium acetate promotes lateral growth through faster monomer consumption on side facets. This dual-ligand system ensures anisotropic growth of high-quality NPLs .

Q. What experimental methods are used to prepare this compound precursors?

this compound is synthesized by reacting sodium myristate with cadmium nitrate tetrahydrate in methanol. The sodium myristate solution is mixed with a cadmium nitrate solution, yielding a white precipitate that is filtered, washed with methanol, and dried. This precursor is critical for controlled nanocrystal synthesis due to its temperature-dependent decomposition (~226°C) and ligand stability .

Q. How does temperature affect this compound’s behavior during nanocrystal synthesis?

this compound dissolves at ~100°C, preceding nucleation. At higher temperatures (e.g., 240°C), its ligands dynamically stabilize NPL surfaces, while residual myristate scattering in small-angle X-ray scattering (SAXS) data must be accounted for during data processing. Temperature fluctuations (±5°C) can cause shifts in absorption spectra (e.g., 0.37 meV/°C for 4.5 ML NPLs), requiring precise thermal control .

Advanced Research Questions

Q. How do this compound and acetate ligands synergistically control anisotropic NPL growth?

this compound stabilizes mini-NPLs during nucleation, while acetate ligands accelerate lateral growth by preferentially binding to side facets. SAXS and absorption spectroscopy reveal that acetate addition shifts scattering slopes (from q⁰ to q⁻²), indicating transition from isotropic quantum dots (QDs) to 2D NPLs. Acetate also consumes monomers, suppressing QD growth and directing precursor flux toward NPL lateral expansion .

Q. What mechanistic insights do in situ optical and X-ray spectroscopy provide about this compound-mediated NPL growth?

Time-resolved absorption spectroscopy tracks NPL lateral growth by subtracting QD contributions, revealing heavy-/light-hole transitions (e.g., 2.35 eV and 2.52 eV for 4.5 ML NPLs). SAXS data show stacking of NPLs into linear threads (center-to-center distance ~4.2 nm) post-12 minutes, governed by myristate ligand length (1.45 nm vs. theoretical 1.7 nm). These techniques resolve ligand interpenetration and dynamic stacking .

Q. How does ligand chain length in cadmium precursors influence nanoplatelet morphology?

Shorter-chain ligands (e.g., cadmium acetate) favor rapid monomer release, increasing lateral NPL dimensions, while long-chain ligands (e.g., this compound) slow growth, enhancing thickness control. For CdTe NPLs, myristate produces narrower thickness distributions compared to acetate, as oversaturation and Ostwald ripening are modulated by ligand steric effects .

Q. What advanced data-processing strategies address residual this compound scattering in SAXS studies?

Residual myristate scattering (dominant at q > 1 nm⁻¹) is subtracted using a spherical form factor approximation (radius ~0.7 nm). Background signals from unreacted myristate decrease with temperature, becoming negligible at 240°C. This correction is critical for isolating NPL and QD scattering contributions in early reaction stages .

Methodological Guidance

  • Synthesis Optimization : Use this compound with cadmium acetate in a 3:1 molar ratio to balance nucleation and lateral growth. Monitor reaction progress via absorption peak shifts (2.35–2.52 eV for 4.5 ML CdSe NPLs) .
  • Characterization Protocols : Combine SAXS (for real-time structural analysis) with TEM (for ex situ morphology validation). For ligand dynamics, employ FT-IR or NMR to quantify surface binding .
  • Data Contradictions : Discrepancies in reported ligand lengths (e.g., 1.45 nm vs. 1.7 nm) arise from interdigitation or partial ligand folding. Use molecular dynamics simulations to resolve these .

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